Cobalt dilactate

Description

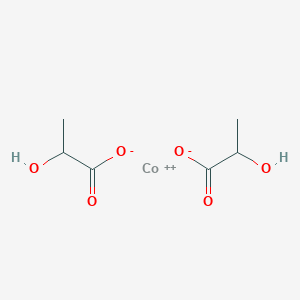

Structure

3D Structure of Parent

Properties

IUPAC Name |

cobalt(2+);2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Co/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUKOWSPRKCWBV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10CoO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936286 | |

| Record name | Cobalt(2+) bis(2-hydroxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16039-54-6 | |

| Record name | Cobalt lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16039-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobalt dilactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016039546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt(2+) bis(2-hydroxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation

Conventional Synthetic Routes

The traditional preparation of cobalt dilactate primarily involves two main pathways: the reaction of hydrated cobalt oxide with lactic acid and the synthesis using cobalt salts and lactic acid.

Reaction of Hydrated Cobalt Oxide with Lactic Acid

One of the earliest and most direct methods for producing cobalt dilactate is through the reaction of hydrated cobalt oxide with lactic acid. wikipedia.org This process typically involves boiling a mixture of the two reactants. wikipedia.org The reaction leads to the formation of a peach-blossom red salt, which is soluble in water. wikipedia.org Upon heating, the resulting cobalt lactate (B86563) decomposes, turning black and eventually leaving behind cobalt oxide. wikipedia.org

Synthesis from Cobalt Salts and Lactic Acid as Main Raw Materials

A more common and versatile approach involves the use of various cobalt salts as the starting material. Research has demonstrated the synthesis of cobalt(II) lactate complex, specifically [Co(C3H5O3)2(H2O)2], using waste containing cobalt, such as cobalt carbonate, and lactic acid. researchgate.net This method has been shown to be effective, with cobalt recovery rates reaching over 95%. researchgate.net The resulting product is a rod-shaped powder with good dispersion and crystal form. researchgate.net

The selection of the cobalt salt can influence the reaction conditions and final product characteristics. For instance, the reaction of cobalt acetate (B1210297) with 2-picolinic acid has been used to synthesize a cobalt(II) complex, highlighting the utility of different cobalt precursors in coordination chemistry. researchgate.net

Optimized Reaction Parameters for Product Quality

The quality and yield of cobalt dilactate are significantly influenced by several reaction parameters. Optimizing these factors is crucial for achieving desired product specifications.

Influence of Acidity and pH on Preparation Reaction

The acidity, or pH, of the reaction medium is a critical parameter in the synthesis of cobalt dilactate and related coordination complexes. Studies on the synthesis of cobalt ferrite (B1171679) have shown that the pH of the reaction medium has the greatest influence on the growth of the crystallites. researchgate.netdnu.dp.ua Similarly, in the formation of cobalt(II) citrate (B86180) complexes, pH, along with counterions and reaction temperature, plays an essential role in determining the final structure of the polymeric frameworks. acs.org For cobalt dilactate synthesis from cobalt carbonate, the use of a 15%-20% lactic acid solution has been identified as optimal. researchgate.net The pH also affects the stability of the resulting complex; for example, in photocatalytic reactions, a rise in pH can impact the stability of cobalt-based catalysts. rsc.org

Optimization of Temperature and Reaction Time

Temperature and reaction time are key variables that must be carefully controlled to ensure efficient synthesis and high-quality product. For the reaction between cobalt carbonate and lactic acid, optimal conditions have been identified as a temperature range of 70-80 °C for a duration of 30 minutes. researchgate.net These conditions yield a well-formed, rod-shaped cobalt(II) lactate powder. researchgate.net

In broader studies of cobalt-based material synthesis, temperature has been shown to be a significant factor. For instance, in the production of cobalt ferrite nanoparticles, calcination temperature is the most influential parameter for powders produced by the EDTA/Citrate complexing method. researchgate.net Similarly, in Fischer-Tropsch synthesis using cobalt-manganese catalysts, increasing the reaction temperature up to 280 °C enhances carbon monoxide conversion. mdpi.com The duration of the reaction, or aging time, also plays a role in determining the final properties of the synthesized materials. frontiersin.org

Table 1: Optimized Reaction Parameters for Cobalt Dilactate Synthesis

| Parameter | Optimal Range | Source |

| Lactic Acid Concentration | 15% - 20% | researchgate.net |

| Temperature | 70°C - 80°C | researchgate.net |

| Reaction Time | 30 minutes | researchgate.net |

Green Chemistry Approaches in Cobalt Recovery and Complex Formation

In recent years, there has been a growing emphasis on developing environmentally friendly methods for chemical synthesis and metal recovery. Lactic acid, being a bio-derived and biodegradable organic acid, is at the forefront of these green chemistry approaches, particularly in the context of cobalt recovery and complexation. frontiersin.org

Lactic acid has been effectively used as a leaching agent to recover cobalt from various waste materials, including spent lithium-ion batteries and hard-metal wastes. frontiersin.orgresearchgate.net This hydrometallurgical route offers a safer and more sustainable alternative to traditional methods that often employ strong, hazardous acids and high temperatures. frontiersin.org Studies have shown that lactic acid can selectively dissolve cobalt, leaving other components like tungsten carbide unreacted and ready for reuse. frontiersin.org

The use of lactic acid in combination with other green reagents, such as deep eutectic solvents (DES), is also being explored. rsc.org For example, a choline (B1196258) chloride–lactic acid DES has been applied for the recycling of NdFeB magnets. rsc.org Furthermore, lactic acid can act as a chelating agent, stabilizing metal ions in solution and facilitating the synthesis of novel materials. rsc.org This approach avoids high-temperature methods and can be used to create stable, dispersible cobalt catalysts. rsc.org The recovery of cobalt as a high-purity oxalate (B1200264) precipitate after leaching with green solvents demonstrates the potential for closed-loop recycling processes. rsc.org

Advanced Structural Elucidation

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and can also be used to determine unit cell parameters if a single crystal is not available. A PXRD pattern provides a fingerprint of a crystalline solid based on the angles at which X-rays are diffracted by the planes of atoms in the crystal.

While PXRD patterns have been published for related materials, such as layered cobalt hydroxide-lactate, a standard, indexed powder diffraction pattern for pure cobalt dilactate is not available in the primary diffraction databases. Analysis of a high-quality PXRD pattern could, through a process called indexing, provide the lattice parameters and suggest possible crystal systems.

Electron Microscopy for Morphological and Nanosized Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology (shape and size) of crystalline particles.

SEM provides high-resolution images of the surface of a material, revealing the external morphology, particle size distribution, and state of aggregation of the crystals.

TEM provides even higher resolution images, allowing for the visualization of the internal structure, crystallographic defects, and lattice fringes of nanosized materials.

Currently, there are no specific SEM or TEM studies in the scientific literature focused on the morphology and nanoscale characteristics of pure cobalt dilactate crystals. Such studies would be valuable in understanding how synthesis conditions affect the crystal habit and size.

Solid-State Coordination Aspects

The solid-state structure of cobalt dilactate is dictated by the coordination preferences of the Co(II) ion and the lactate (B86563) ligand. The lactate anion is a versatile ligand because it contains both a carboxylate group and a hydroxyl group, both of which can coordinate to a metal ion. The carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion.

This versatility allows for the formation of various structural motifs, from simple monomeric units to extended one-, two-, or three-dimensional coordination polymers. In the absence of a definitive crystal structure for cobalt dilactate, it is presumed that the solid state involves polymeric chains or layers where lactate anions bridge adjacent Co(II) centers, likely resulting in an octahedrally coordinated environment for the cobalt, which is typical for simple Co(II) carboxylates. Water molecules may also be involved in the coordination sphere in hydrated forms of the compound.

Spectroscopic and Spectrometric Characterization Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for probing the vibrational modes of molecules. In the context of cobalt dilactate, it is instrumental in understanding how the lactate (B86563) ligand coordinates to the cobalt(II) ion.

Analysis of Ligand Vibrational Modes and Functional Groups

The FT-IR spectrum of cobalt dilactate shows characteristic bands that can be assigned to the vibrational modes of the lactate ligand. A notable shift in the vibrational frequency of the carboxylate group (COO-) is observed upon coordination to the cobalt ion. In pure lactic acid, the C=O stretching vibration of the carboxylic acid group appears around 1700 cm⁻¹. researchgate.net However, in cobalt(II) lactate, this band shifts to a lower frequency, approximately 1570 cm⁻¹. researchgate.net This shift is indicative of the deprotonation of the carboxylic acid and the subsequent coordination of the carboxylate oxygen to the cobalt center.

The broad bands observed in the region of 2800-3600 cm⁻¹ in both pure lactic acid and cobalt dilactate are assigned to the O-H stretching vibrations of the hydroxyl group and, in the case of the complex, coordinated water molecules. researchgate.net Modifications in this region upon complexation further support the involvement of the hydroxyl group in coordination. The presence of coordinated water molecules is also confirmed by a bending mode vibration typically observed around 1635 cm⁻¹. jconsortium.com

Interactive Table: FT-IR Vibrational Frequencies for Lactic Acid and Cobalt(II) Lactate

| Functional Group | Pure Lactic Acid (cm⁻¹) | Cobalt(II) Lactate (cm⁻¹) | Vibrational Mode |

| Carboxylate (C=O) | ~1700 researchgate.net | ~1570 researchgate.net | Asymmetric Stretch |

| Hydroxyl/Water (O-H) | 2800-3600 researchgate.net | 2800-3600 researchgate.net | Stretch |

| Coordinated Water | - | ~1635 jconsortium.com | Bending |

Identification of Cobalt-Oxygen Coordination Bonds

The coordination of the lactate ligand and water molecules to the cobalt(II) ion results in the formation of cobalt-oxygen (Co-O) bonds. These bonds give rise to characteristic vibrational bands in the far-infrared region of the spectrum. The stretching vibration for a Co-O bond is typically observed in the range of 500-600 cm⁻¹. For instance, in cobalt oxide nanoparticles, a band at 567 cm⁻¹ is assigned to the Co-O stretching vibration. jconsortium.com The analysis of this region in the FT-IR spectrum of cobalt dilactate is crucial for confirming the coordination of oxygen atoms from both the carboxylate and hydroxyl groups of the lactate ligand, as well as from water molecules, to the cobalt center. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying transition metal complexes like cobalt dilactate.

Electronic Transitions and Ligand Field Splitting Analysis

The UV-Vis spectrum of cobalt(II) complexes typically displays absorption bands corresponding to d-d electronic transitions. For a high-spin octahedral Co(II) ion (d⁷ configuration), three spin-allowed transitions are expected. These transitions arise from the excitation of electrons from the t₂g ground state to the eg excited states. The energy of these transitions is related to the ligand field splitting parameter (Δo) and the Racah parameter (B), which quantifies the interelectronic repulsion. nahrainuniv.edu.iq

While specific UV-Vis spectral data for cobalt dilactate is not extensively detailed in the provided search results, general principles for Co(II) complexes can be applied. For example, a study on a different cobalt(II) complex showed absorption bands at various wavelengths, including one at 410 nm, which was attributed to electronic transitions within the complex. researchgate.net The position and intensity of these bands are sensitive to the nature of the coordinating ligands and the geometry of the complex.

Solution-Phase Complexation and Speciation Studies

UV-Vis spectroscopy is a valuable technique for studying the formation and stability of metal complexes in solution. By monitoring changes in the absorbance and wavelength of maximum absorption (λmax) as a function of ligand concentration, it is possible to determine the stoichiometry and stability constant of the resulting complex. For instance, in the study of a cobalt(II) Schiff base complex, changes in the UV-Vis spectrum upon addition of the ligand were used to investigate the complexation equilibria. researchgate.net Similar studies could be employed for the cobalt dilactate system to understand its behavior in different solvents and at various pH levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. However, obtaining well-resolved NMR spectra for paramagnetic complexes like those of cobalt(II) can be challenging due to significant line broadening and chemical shift changes caused by the unpaired electrons.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

XPS is a powerful tool for determining the oxidation state of cobalt. The Co 2p region of the XPS spectrum is particularly informative. It consists of two main peaks, the Co 2p₃/₂ and Co 2p₁/₂, which are separated by a spin-orbit splitting of approximately 15-16 eV. The precise binding energies of these peaks and the presence and characteristics of associated satellite peaks are indicative of the cobalt oxidation state.

For Co(II) compounds, the Co 2p₃/₂ peak is typically observed in the range of 780-782 eV and is accompanied by strong shake-up satellite peaks at higher binding energies (around 786 eV). These satellite features are a key indicator of the high-spin Co(II) state. In contrast, Co(III) species generally show a Co 2p₃/₂ peak at a slightly lower binding energy and have much weaker or absent satellite peaks.

Expected XPS Data for Cobalt Dilactate: While no specific XPS studies on cobalt dilactate were found, the following table summarizes the expected binding energies based on data for other Co(II) compounds.

| Spectral Region | Expected Binding Energy (eV) | Key Features for Co(II) |

| Co 2p₃/₂ | ~781.0 - 782.5 | Main peak with a prominent shake-up satellite. |

| Co 2p₁/₂ | ~796.0 - 798.5 | Spin-orbit split partner of the Co 2p₃/₂ peak. |

| Satellite Peak | ~786 - 788 | Strong intensity, characteristic of high-spin Co(II). |

Table 3: Expected Co 2p XPS Data for Cobalt Dilactate.

Analysis of the Co 2p spectrum of a cobalt-lactate material would be expected to confirm the +2 oxidation state of the cobalt center.

XPS is inherently a surface-sensitive technique, typically probing the top 2-10 nanometers of a material. This makes it ideal for analyzing the surface composition of cobalt-lactate materials, such as thin films or nanoparticles. In a study of a nanocomposite containing cobalt and lactate-related functional groups, XPS was used to confirm the presence of cobalt, carbon, and oxygen on the surface. nih.gov

For a pure cobalt dilactate sample, XPS would be used to:

Confirm Elemental Composition: The survey scan would show peaks for Co, O, and C, corresponding to the elements in cobalt dilactate.

Determine Stoichiometry: By quantifying the areas of the core-level peaks (e.g., Co 2p, O 1s, C 1s) and applying appropriate sensitivity factors, the atomic ratios of the elements on the surface can be determined and compared to the theoretical stoichiometry of C₆H₁₀CoO₆.

Analyze Chemical Environment: High-resolution scans of the C 1s and O 1s regions would provide information about the different chemical environments of these atoms. For instance, the C 1s spectrum could be deconvoluted to distinguish between the carboxylate, hydroxyl-bearing, and methyl carbons of the lactate ligand. Similarly, the O 1s spectrum could differentiate between the carboxylate and hydroxyl oxygens.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For coordination compounds like cobalt dilactate, soft ionization techniques such as Electrospray Ionization (ESI) are often employed to minimize fragmentation and observe the molecular ion or related species. nih.govkoreascience.kr

The theoretical molecular weight of anhydrous cobalt dilactate (C₆H₁₀CoO₆) is approximately 237.07 g/mol . An ESI-MS experiment would be expected to show a peak corresponding to the molecular ion or adducts. For example, in positive ion mode, one might observe [Co(C₃H₅O₃)₂ + H]⁺ or [Co(C₃H₅O₃)₂ + Na]⁺. In negative ion mode, [Co(C₃H₅O₃)₂ - H]⁻ could potentially be observed.

Expected Molecular Ions in ESI-MS of Cobalt Dilactate:

| Ion | Expected m/z (Monoisotopic) | Ionization Mode |

| [C₆H₁₀CoO₆]⁺ | ~236.98 | Positive |

| [C₆H₁₀CoO₆ + H]⁺ | ~237.99 | Positive |

| [C₆H₁₀CoO₆ + Na]⁺ | ~259.97 | Positive |

| [C₆H₁₀CoO₆ - H]⁻ | ~235.97 | Negative |

Table 4: Hypothetical Molecular Ions for Cobalt Dilactate in ESI-MS.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can provide valuable structural information. The fragmentation of cobalt dilactate would likely involve the loss of neutral molecules such as water, carbon dioxide, or parts of the lactate ligand. Common fragmentation pathways for metal carboxylates include the loss of the carboxylate ligand or decarboxylation. The precise fragmentation pattern would provide evidence for the connectivity within the complex.

Other Spectroscopic Methods (e.g., Electron Spin Resonance, Raman Spectroscopy)

Beyond the primary spectroscopic techniques, other methods such as Electron Spin Resonance (ESR) and Raman Spectroscopy offer additional layers of insight into the electronic structure and vibrational properties of cobalt dilactate.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically applied to species with unpaired electrons. The cobalt(II) ion in cobalt dilactate has a d7 electronic configuration, making it paramagnetic and thus ESR active. irb.hrresearchgate.net ESR spectroscopy provides valuable information about the local environment and electronic state of the Co(II) ion.

High-spin cobalt(II) (S=3/2) complexes, as is expected for cobalt dilactate, typically exhibit characteristic ESR spectra, particularly at low temperatures like that of liquid helium. irb.hruu.nl These spectra are often characterized by broad, anisotropic signals due to the spin state and interactions with the ligand field. researchgate.net For many high-spin Co(II) complexes in various coordination geometries, the spectra show an axial signal. uu.nl

While specific ESR data for cobalt dilactate is not extensively documented, analysis of similar high-spin cobalt(II) complexes provides representative findings. For instance, studies on cobalt-containing aluminophosphates and coordination complexes with N-alkylglycinates reveal typical ESR signals for paramagnetic high-spin Co(II). irb.hruu.nlrsc.org The spectra for these compounds are often characterized by effective g-values, such as g⊥ values ranging from approximately 5.44 to 5.80 and a g|| value around 2.00. researchgate.netuu.nl The cobalt nucleus has a nuclear spin of I=7/2, which should theoretically lead to an eight-line hyperfine splitting pattern; however, these lines are not always resolved and can be lost in complex environments. researchgate.net

Table 1: Representative ESR Data for High-Spin Co(II) Complexes | Compound Type | g⊥ (effective) | g|| (effective) | Notes | | :--- | :--- | :--- | :--- | | Co(II) in Aluminophosphates | 5.44 - 5.80 | ~2.00 | Axial signal observed at liquid helium temperatures. researchgate.netuu.nl | | Co(II) with N-alkylglycinates | - | - | Spectra are characteristic of paramagnetic high-spin Co(II). irb.hrrsc.org |

This table presents data from analogous cobalt(II) compounds to illustrate typical ESR parameters.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that detects inelastic scattering of monochromatic light, providing a detailed fingerprint of a molecule's vibrational modes. nih.gov For cobalt dilactate, Raman spectroscopy can elucidate the coordination of the lactate ligand to the cobalt(II) ion by observing shifts in the ligand's characteristic vibrational frequencies.

The Raman spectrum of the lactate anion has several characteristic peaks. acs.org The coordination to a metal ion like cobalt(II) through the carboxylate and hydroxyl groups is expected to cause noticeable shifts in the positions and intensities of these peaks. Analysis of the lactate ion itself shows a sharp, predominant peak associated with C-C single bond vibration, as well as vibrations from C-CH3 stretching, C-O vibrations, and CH3 deformation modes. acs.org

Upon formation of a metal-lactate complex, the symmetric and asymmetric stretching vibrations of the carboxylate group (COO-) are particularly sensitive to the coordination environment. Changes in these vibrational frequencies can confirm the bidentate chelation of the lactate ligand to the cobalt ion. Furthermore, shifts in the C-O stretching frequency of the hydroxyl group can indicate its involvement in the coordination sphere. While a full, detailed Raman spectrum for solid cobalt dilactate is not widely published, the characteristic vibrational modes of the lactate ligand are well-established.

Table 2: Characteristic Raman Vibrational Modes for Lactate

| Wavenumber (cm⁻¹) | Assignment | Expected Change upon Coordination |

|---|---|---|

| ~853 | C-C single bond vibration | Shift in position and/or intensity |

| ~1040 & ~1053 | C-CH₃ stretching vibrations | Minor shifts expected |

| ~1081 | C-O (hydroxyl) stretching | Significant shift if hydroxyl group is coordinated |

| ~1459 | Asymmetric CH₃ deformation | Minor shifts expected |

This table is based on data for the lactate anion and general principles of coordination chemistry. acs.org The exact peak positions for cobalt dilactate may vary.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study transition metal complexes, providing detailed information on geometry, electronic properties, and energetics.

DFT calculations are employed to determine the most stable three-dimensional structure of cobalt dilactate by finding the geometry with the lowest total energy. This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral angles. For cobalt(II) dilactate, which typically assumes an octahedral coordination environment with lactate (B86563) and water molecules, key parameters include the cobalt-oxygen (Co-O) bond lengths for both the carboxylate and hydroxyl groups of the lactate ligands, as well as for any coordinated water molecules.

Electronic structure analysis reveals how electrons are distributed within the molecule. It focuses on the molecular orbitals, particularly the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and composition of these orbitals are crucial for understanding the complex's chemical reactivity and spectroscopic properties. In cobalt-lactate complexes, the d-orbitals of the cobalt ion are significantly influenced by the lactate ligands, an effect that DFT can quantify. nih.gov The analysis of the electronic structure is also essential in fields like photocatalysis, where cobalt lactate has been used as a co-catalyst. mdpi-res.comacs.org

Table 1: Representative DFT-Calculated Geometrical Parameters and Electronic Properties for a Model Octahedral Co(II)-Lactate Complex. This table presents typical values derived from DFT calculations, illustrating the differences in bond lengths and angles between high-spin and low-spin configurations. Such differences are consistent with findings for similar Co(II) complexes. mdpi.com

Transition metals like cobalt can exist in different spin states depending on the arrangement of electrons in their d-orbitals. For a cobalt(II) ion (a d⁷ system) in an octahedral field created by lactate ligands, two primary spin states are possible: a high-spin state (quartet, S=3/2) and a low-spin state (doublet, S=1/2). The energy difference between these states (ΔE_HS-LS) is often small, and the ground state can be influenced by the specific ligands involved. nih.govchemrxiv.org

DFT calculations are a critical tool for determining which spin state is energetically more favorable. nih.gov By computing the total energy of the complex in each possible spin multiplicity, researchers can predict the ground spin state. For many octahedral Co(II) complexes, the high-spin state is found to be the ground state. nih.gov The choice of the DFT functional can influence the calculated relative stabilities of the spin states, making it important to benchmark results. nih.gov Understanding the spin state is fundamental, as it dictates the magnetic properties and reactivity of the cobalt lactate complex.

Table 2: Calculated Relative Energies between Low-Spin and High-Spin States for a Co(II)-Lactate Model Complex. The negative values indicate that the high-spin state is more stable than the low-spin state. The results show a dependency on the chosen DFT functional, a common observation in spin-state calculations. nih.gov

The lactate ligand contains both hydrogen bond donor (hydroxyl group) and acceptor (carboxylate and hydroxyl oxygens) sites. This allows for the formation of hydrogen bonds, which can be either within a single ligand molecule (intramolecular) or between ligands or with solvent molecules (intermolecular). nih.gov An intramolecular hydrogen bond can form between the hydroxyl group and the carboxylate group of the same lactate ligand, influencing its conformation and how it binds to the cobalt center. researchgate.netmdpi.com

Table 3: Representative DFT-Calculated Hydrogen Bond Properties in a Simulated Cobalt-Lactate System. The data, based on typical values for organic acids and their complexes, show the characteristic distances and stabilization energies for different types of hydrogen bonds. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is ideal for studying the behavior of cobalt dilactate in a solution, providing insights into complex processes like solvation and the dynamic stability of the complex.

When cobalt dilactate is dissolved, solvent molecules (typically water) interact with the complex. MD simulations can model these interactions explicitly, showing how a solvation shell forms around the cobalt ion and the lactate ligands. The structure of this solvation shell is often analyzed using the radial distribution function (RDF), which gives the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. osti.gov

These simulations can reveal whether water molecules are tightly or loosely bound in the first and second coordination shells of the cobalt ion. Furthermore, they can show how solvent molecules compete with the lactate ligands for coordination sites on the cobalt, which is crucial for understanding the complex's stability in solution. Studies have shown that the formation of cobalt-lactate complexes in certain solvents can inhibit extraction processes in hydrometallurgy, highlighting the importance of these solvent interactions. mdpi.com

MD simulations provide access to a range of dynamical properties that describe how the cobalt-lactate system behaves over time in solution. nih.gov Key properties include:

Diffusion Coefficient: This measures how quickly the cobalt dilactate complex moves through the solution.

Residence Time: This is the average time a solvent molecule spends in the coordination shell of the cobalt ion before being replaced by another. osti.gov Longer residence times indicate stronger binding.

Hydrogen Bond Dynamics: MD can track the formation and breaking of hydrogen bonds between the lactate ligands and surrounding water molecules, providing a lifetime for these crucial interactions. osti.gov

These dynamical parameters are essential for a complete understanding of the complex's behavior in a liquid phase, which is relevant for applications in catalysis and material synthesis. acs.orgresearchgate.net

Table 4: Typical Dynamical Properties of a Hydrated Co(II)-Lactate Complex from MD Simulations. The data illustrate the slower diffusion of the entire complex compared to free water. The long residence time of water around the Co(II) ion suggests a stable primary hydration shell, a finding consistent with simulations of other hydrated divalent cations. osti.gov

Quantum Mechanical Charge Field Molecular Dynamics Simulations

Quantum Mechanical Charge Field Molecular Dynamics (QMCF-MD) is a sophisticated simulation technique that combines the accuracy of quantum mechanics for a specific region of a molecular system (e.g., a reaction center) with the efficiency of classical molecular mechanics for the surrounding environment. This multiscale approach is particularly useful for studying reactions and dynamic processes in solution or within large biomolecular systems.

A thorough review of scientific databases reveals a lack of specific studies utilizing QMCF-MD or other advanced molecular dynamics simulations focused exclusively on cobalt dilactate. Such simulations would be invaluable for understanding its solvation dynamics, conformational flexibility, and the role of solvent molecules in potential ligand exchange reactions.

For context, classical molecular dynamics simulations have been performed on related, simpler molecules like methyl lactate. These studies investigated medium- and large-range effects in pure and mixed solvents, analyzing structural information through radial distribution functions and exploring the dynamics of intermolecular hydrogen bonding. This type of research highlights the potential for molecular dynamics to explain the macroscopic properties of lactate-containing systems based on their molecular-level interactions, a field of study that could be extended to cobalt dilactate in the future.

Solution Phase Chemical Behavior and Reactivity

Dissolution Characteristics and Water Solubility

Cobalt dilactate is recognized for its solubility in water. wikipedia.org The dissolution process involves the dissociation of the salt into a central cobalt(II) ion and two lactate (B86563) anions. In aqueous solution, the cobalt(II) ion typically exists as the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which imparts a characteristic pink color to the solution. wikipedia.org

The solubility of cobalt salts can be significantly influenced by the pH of the solution. While salts like cobalt chloride and cobalt sulfate (B86663) are highly soluble across various conditions, salts of weaker acids, such as cobalt carbonate, exhibit lower solubility in neutral fluids and increased solubility in acidic conditions. ca.govresearchgate.net This is due to the protonation of the carbonate ion in acidic environments, which shifts the dissolution equilibrium. Similarly, the solubility of cobalt dilactate can be affected by pH, given that lactate is the conjugate base of a weak acid.

The general solubility of various cobalt compounds in water is presented below, illustrating the range of solubilities observed.

| Compound Name | Chemical Formula | Water Solubility (mg/L) |

| Cobalt Chloride (hexahydrate) | CoCl₂·6H₂O | 450,000 |

| Cobalt Sulfate (heptahydrate) | CoSO₄·7H₂O | 604,000 |

| Cobalt Acetate (B1210297) (tetrahydrate) | Co(C₂H₃O₂)₂·4H₂O | 450,000 |

| Cobalt Octoate | C₈H₁₆O₂:½Co | 40,300 |

| Cobalt Carbonate | CoCO₃ | 11.4 |

| Cobalt(II) Oxide | CoO | 4.9 |

| Cobalt Sulfide (B99878) | CoS | 3.8 |

| Cobalt(II,III) Oxide | Co₃O₄ | 1.6 |

| Cobalt Metal | Co | 2.9 |

| Table based on data from the California Office of Environmental Health Hazard Assessment, 2020. ca.gov |

Thermal Decomposition Pathways and Residue Analysis

The thermal decomposition of hydrated cobalt salts, such as cobalt dilactate, typically occurs in distinct stages. These processes can be analyzed using techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC).

A study on the synthesis and characterization of cobalt(II) lactate, formulated as [Co(C₃H₅O₃)₂(H₂O)₂], detailed its decomposition pathway. researchgate.net The process involves initial dehydration (loss of water molecules), followed by the oxidation and pyrolysis of the lactate ligand. researchgate.net The final residue of this decomposition is a cobalt oxide. wikipedia.org

Comparative studies on other cobalt salts, like cobalt(II) acetate tetrahydrate, provide further insight. Under an inert nitrogen atmosphere, cobalt acetate first dehydrates completely by 150°C. mdpi.com Further heating leads to the decomposition of the anhydrous acetate, forming cobalt(II) oxide (CoO) at temperatures between 275–310°C. mdpi.com If the decomposition occurs in an air atmosphere, the final product is typically cobalt(II,III) oxide (Co₃O₄). mdpi.com Similarly, the thermal decomposition of cobalt(II) chloride hexahydrate involves dehydration followed by decomposition at higher temperatures to yield Co₃O₄. scielo.br

A general pathway for the thermal decomposition of a hydrated cobalt carboxylate can be summarized as follows:

| Temperature Range | Event | Product(s) |

| ~30-200 °C | Dehydration | Anhydrous Cobalt Salt + Water Vapor |

| >250 °C | Decomposition/Pyrolysis of Ligand | Cobalt Oxide(s) + Gaseous Byproducts (e.g., CO₂, H₂O) |

| This table represents a generalized pathway based on typical thermal analyses of cobalt salts. researchgate.netmdpi.comscielo.br |

Oxidation-Reduction Chemistry of Cobalt-Lactate Species

The redox chemistry of cobalt-lactate species is primarily centered on the cobalt ion's ability to exist in multiple oxidation states, most commonly Co(II) and Co(III).

Studies on pentaamminecobalt(III) complexes of α-hydroxy acids, including lactic acid, reveal that induced electron transfer reactions can occur in the presence of an oxidizing agent. researchgate.net These reactions often result in the reduction of the Co(III) center to Co(II) with a simultaneous C-C bond cleavage of the lactate ligand. researchgate.net

The kinetics of these oxidation reactions typically show a first-order dependence on both the concentration of the cobalt(III) complex and the oxidant. researchgate.netasianpubs.org Research on the oxidation of lactato-cobalt(III) complexes by various chromate-based oxidants has shown that the lactate complex often reacts faster than other α-hydroxy acid complexes like mandelato complexes. asianpubs.org This enhanced reactivity is attributed to the electronic and steric properties of the lactate ligand, which can facilitate the formation of a pre-cursor chromate (B82759) ester, leading to a faster rate of C-H or C-C bond cleavage. asianpubs.org

The oxidation of lactate itself on cobalt-containing surfaces is also a key area of study. The electrochemical oxidation of lactic acid to pyruvate (B1213749) on cobalt oxide (Co₃O₄) nanostructures involves the Co²⁺/Co³⁺ redox couple, which facilitates the efficient transfer of electrons. researchgate.net

The choice of oxidant plays a crucial role in the mechanism of cobalt-lactate redox reactions. Strong oxidizing agents can induce a one-electron transfer from the ligand to the Co(III) center, leading to its reduction to Co(II) and fragmentation of the ligand. ijirset.com

For instance, hydrogen peroxide has been shown to act as a one-equivalent oxidant in its reaction with pentaamminecobalt(III)-lactate complexes, causing nearly 100% reduction of cobalt(II) and significant C-C bond cleavage. researchgate.net Other oxidants, such as imidazolium (B1220033) dichromate, also participate in second-order kinetic reactions, oxidizing the cobalt-bound lactate and resulting in a keto acid cobalt(III) complex. asianpubs.org In some cases, the oxidation of the lactate ligand can proceed without the reduction of the Co(III) center, depending on the reaction conditions and the specific oxidant used. pharmacyjournal.in

The oxidation of lactate to pyruvate is a two-electron process. mdpi.com In electrochemical systems using cobalt oxide catalysts, the mechanism is believed to proceed via the oxidation of Co(II) to Co(III) or Co(IV) species on the electrode surface, which then act as the active sites for lactate oxidation. researchgate.net

Interactions with Eco-Corona Biomolecules and Adsorption Phenomena

When nanoparticles, including those of cobalt compounds, enter an environmental or biological system, they can become coated with biomolecules such as proteins, polysaccharides, and natural organic matter, forming a "biocorona" or "eco-corona". nih.govdiva-portal.orgmdpi.com This layer can alter the particle's surface properties, reactivity, and bioavailability. diva-portal.orgrsc.org

The interaction of lactate with cobalt-containing surfaces is of significant interest. Studies on cobalt-based nanoparticles have investigated the adsorption of lactate, which is a component of the biomolecules that form the eco-corona. diva-portal.org Research indicates that carboxylate groups, such as those in lactate, can adsorb strongly onto nanoparticle surfaces. wisc.edu This adsorption can be competitive; for example, the presence of lactic acid has been shown to result in less coverage of phosphate (B84403) on the surface of lithium cobalt oxide nanoparticles, indicating a competition for surface binding sites. wisc.eduwisc.edu

The adsorption process itself can occur through various mechanisms, including electrostatic attraction (ion exchange) or chemical bonding (chemisorption). diva-portal.org The formation of an eco-corona is a dynamic process that can influence the aggregation and dissolution rate of particles in aquatic environments. diva-portal.orgrsc.org The adsorption of naturally excreted biomolecules, which can include lactate and other organic acids, onto cobalt nanoparticles has been shown to reduce their toxicity in some cases. researchgate.net Furthermore, the adsorption of lactic acid on electrode surfaces is a key step in its electrochemical detection and oxidation, with studies showing that nanocomposite materials containing cobalt can strongly adsorb lactic acid. mdpi.commdpi.com

Catalytic Applications and Mechanistic Studies

Cobalt-Lactate Complexes as Homogeneous and Heterogeneous Catalysts

The catalytic activity of cobalt-lactate complexes is being explored in several key areas of green and sustainable chemistry. These applications leverage the complexes' ability to facilitate electron transfer and activate substrates under various reaction conditions.

The ultimate measure of efficiency in photocatalysis is the quantum yield (QY), which represents the number of desired events (e.g., evolved oxygen molecules) per absorbed photon. While a specific QY for a cobalt lactate-driven water oxidation system is not yet reported, related homogeneous water-soluble cobalt complexes have demonstrated the potential of this metal center. For instance, a cobalt phthalocyanine (B1677752) complex achieved a high quantum yield for visible light-driven photochemical water oxidation, underscoring the viability of cobalt-based catalysts for this challenging reaction. rsc.org

Cobalt complexes are recognized as effective catalysts for the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer. nih.gov While research has often focused on cobalt complexes with various supporting ligands, the fundamental activity of the cobalt center is key. The principle is further supported by the high catalytic activity of analogous metal lactates, such as zinc(II) lactate (B86563), in lactide polymerization. 20.210.105

Studies on cobalt complexes with bidentate ligands that mimic lactate, such as amino acids, demonstrate their efficacy. Cobalt-amino acid complexes have been shown to be effective initiators for the ROP of rac-lactide, forming a stable pseudo-octahedral geometry around the cobalt center. rsc.org Similarly, versatile amino-bis(phenolate) cobalt complexes can control the immortal ROP of lactide, a process that remains active even in the presence of air. researchgate.net The performance of these catalysts highlights the potential for simple cobalt carboxylates like cobalt dilactate in this application.

Below is a data table summarizing the performance of representative cobalt complexes in the ring-opening polymerization of lactide.

| Catalyst/Initiator System | Monomer | Conditions | Monomer Conversion (%) | Resulting Polymer Properties |

| Cobalt amino acid complexes | rac-lactide | Toluene, 403 K, [LA]/[Cat] = 100 | Data not specified, but effective initiation observed with Kobs = 9.05 × 10⁻⁴ s⁻¹ | Not specified |

| Amino-bis(phenolate) cobalt complexes | lactide (LA) | Bulk, 130 °C, [LA]/[Cat] = 200 | >99% (in 10 min) | Controlled molecular weight (Mn up to 58.1 kg/mol ), Narrow PDI (~1.05) |

Table 1: Performance of Cobalt Complexes in Lactide Polymerization. Data sourced from multiple studies. rsc.orgresearchgate.net

Cobalt complexes are highly effective catalysts for the cycloaddition of carbon dioxide (CO₂) to epoxides, yielding valuable cyclic carbonates. This reaction is a prominent example of CO₂ utilization and carbon capture. The catalytic cycle generally involves the activation of the epoxide by the Lewis acidic cobalt center, followed by nucleophilic attack to open the epoxide ring. Subsequent insertion of CO₂ and intramolecular rearrangement leads to the formation of the cyclic carbonate and regeneration of the catalyst. acs.org

Well-defined cobalt(III) salen complexes, for instance, have been extensively studied for this transformation. acs.org DFT calculations have shown that the reaction barrier for a salen-Co catalyst is significantly low (9.94 kcal/mol), allowing the reaction to proceed efficiently at room temperature and atmospheric pressure. acs.org

The table below presents research findings on the catalytic performance of cobalt complexes in CO₂ cycloaddition reactions.

| Catalyst | Epoxide Substrate | Conditions (T, P, Time) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) |

| Salen-Co Complex | Propylene Oxide | Room Temp, 1 atm, 24h | ~95% | Not specified |

| Cobalt(III) complex with iodide | Propylene Oxide | 25 °C, 1 bar, 24h | 99% | ~4.1 |

Table 2: Catalytic Performance of Cobalt Complexes in CO₂ Cycloaddition. Data sourced from various research findings.

Mechanistic Investigations of Catalytic Cycles

Understanding the underlying mechanisms of catalysis is crucial for optimizing catalyst performance and designing new, more efficient systems. For cobalt-lactate complexes, mechanistic studies focus on the structural role of the lactate ligand and the quantitative assessment of catalytic efficiency.

The lactate anion plays a critical role in stabilizing the cobalt catalytic center through chelation. Structural characterization of cobalt(II) lactate dihydrate, [Co(C₃H₅O₃)₂(H₂O)₂], reveals that the cobalt(II) ion is six-coordinated. researchgate.net Each lactate anion acts as a bidentate ligand, coordinating to the cobalt center through both a carboxylic oxygen and the hydroxyl oxygen. researchgate.net This chelation forms a stable five-membered ring structure, which enhances the thermodynamic stability of the complex.

This stabilizing effect is crucial for maintaining the integrity of the catalytic species during a reaction. By forming a stable coordination complex, the lactate ligand can prevent the cobalt center from aggregating into inactive bulk oxides or precipitating out of solution, particularly in homogeneous catalysis. This is analogous to the role of amino acid ligands in other cobalt catalysts, where chelation through carboxylate and amino groups also forms a stable five-membered ring, leading to robust catalytic activity. rsc.org The chelation by lactate thus ensures that the catalytically active mononuclear cobalt species remains available to participate in the catalytic cycle.

Evaluating the efficiency of a catalyst requires quantitative metrics such as Turnover Frequency (TOF) and, for photochemical reactions, Quantum Yield (QY).

Turnover Frequency (TOF) is defined as the number of moles of substrate converted per mole of catalyst per unit of time (e.g., h⁻¹). mdpi.com It is a measure of the intrinsic activity of a single catalytic site. For the ROP of lactide, TOF values can be calculated from the monomer conversion, catalyst loading, and reaction time. mdpi.com For CO₂ cycloaddition reactions, cobalt-based catalysts have demonstrated TOF values in the range of approximately 4 h⁻¹.

Quantum Yield (QY) is specific to photochemical processes and is defined as the number of moles of product formed divided by the number of moles of photons absorbed by the catalyst. It represents the efficiency of converting light energy into chemical energy. In the context of visible light-driven water oxidation, achieving a high QY is a primary goal. While data for cobalt dilactate is not available, studies on other water-soluble cobalt catalysts have reported high quantum yields, demonstrating the potential of cobalt centers to efficiently mediate photocatalytic transformations. rsc.org

Comparison with Other Cobalt-Based Catalysts and Ligand Systems

While direct comparative studies detailing the catalytic performance of cobalt dilactate against other cobalt-based catalysts are not extensively available in the reviewed literature, a broader comparison of different cobalt catalyst systems can provide insights into the potential role and relative standing of cobalt dilactate. The efficacy of a cobalt catalyst is profoundly influenced by its oxidation state, the nature of the ligands, the type of support material used in heterogeneous systems, and the reaction conditions.

In the realm of acceptorless dehydrogenation of alcohols , various heterogeneous and homogeneous cobalt catalysts have been investigated. For instance, cobalt supported on titanium dioxide (Co/TiO₂) has demonstrated high activity for the dehydrogenation of secondary alcohols like 2-octanol, achieving a 69% yield of 2-octanone (B155638). nih.gov The choice of support material is critical, with TiO₂ proving to be more effective than other supports such as Al₂O₃, C, ZnO, and ZrO₂. nih.gov The active species in these reactions are often identified as metallic cobalt sites. rsc.org Homogeneous systems, such as those employing cobalt pincer complexes, have also been developed for the dehydrogenation of alcohols and amines. dtu.dk These complexes offer high thermal stability and the ability to fine-tune catalytic activity through ligand design. dtu.dk While specific data for cobalt dilactate in this application is scarce, its performance would likely be compared against these benchmarks, considering factors like conversion, selectivity, and catalyst stability.

Hydroformylation is another area where cobalt catalysts are historically significant, with dicobalt octacarbonyl (Co₂(CO)₈) being a classical catalyst. nbinno.com However, these traditional systems often require harsh reaction conditions. nih.gov Recent advancements have focused on developing more active cobalt catalysts that can operate under milder conditions, sometimes rivaling the performance of more expensive rhodium-based catalysts. nbinno.comnih.govlsu.edu For example, cationic cobalt(II) bisphosphine complexes have been shown to be significantly more active than traditional neutral cobalt(I) catalysts. nih.govlsu.edu Unmodified cobalt carbonyls have also been shown to be stable and active at lower pressures than previously thought. nih.govresearchgate.net A comparative evaluation of cobalt dilactate in hydroformylation would need to assess its activity, regioselectivity (linear to branched aldehyde ratio), and stability under various pressures and temperatures relative to these established systems.

In polymerization reactions , particularly the ring-opening polymerization of lactide to produce polylactic acid (PLA), various metal complexes are used as initiators. The choice of initiator significantly affects the polymerization kinetics and the properties of the resulting polymer. mdpi.com While aluminum complexes are commonly studied for this purpose, cobalt complexes have also been explored. rsc.org A systematic comparison would involve evaluating cobalt dilactate's efficiency as an initiator against other cobalt salts (e.g., cobalt acetate) and complexes with different ligand architectures. Key performance indicators would include the rate of polymerization, control over molecular weight, and the polydispersity of the produced polymer.

The nature of the ligand plays a crucial role in determining the catalytic behavior of cobalt complexes. For instance, in decarboxylative allylation, the in situ activation of a Co(II) precatalyst with a dppBz (1,2-bis(diphenylphosphino)benzene) ligand by a carboxylate salt generates the active Co(I) species. nih.gov The steric and electronic properties of ligands can be tuned to enhance catalytic activity and selectivity. nih.gov For cobalt dilactate, the lactate anion itself acts as a ligand. Its bidentate nature, coordinating through both the carboxylate and hydroxyl groups, could influence the stability and reactivity of the cobalt center. A mechanistic study comparing cobalt dilactate to other cobalt carboxylates, such as cobalt acetate (B1210297), would be necessary to elucidate the specific electronic and steric effects of the lactate ligand on the catalytic cycle. researchgate.net

The following tables provide a general comparison of different classes of cobalt catalysts in various applications, based on available literature. It is important to note the absence of specific data for cobalt dilactate in these direct comparisons.

Table 1: Comparison of Cobalt Catalysts in Acceptorless Dehydrogenation of 2-Octanol

| Catalyst System | Support/Ligand | Yield of 2-octanone (%) | Selectivity (%) | Reaction Conditions |

| Supported Cobalt | TiO₂ | 69 | 90 - 99.9 | Decane solvent nih.gov |

| Supported Cobalt | Al₂O₃, C, ZnO, ZrO₂ | Lower than Co/TiO₂ | Not specified | Decane solvent nih.gov |

| Cobalt Pincer Complex | NNN Pincer Ligand | Not specified | Not specified | Not specified dtu.dk |

| Cobalt Dilactate | Not Available | Not Available | Not Available | Not Available |

Table 2: General Comparison of Cobalt Catalysts in Hydroformylation

| Catalyst System | Ligand System | General Activity | Operating Conditions | Reference |

| Cobalt Carbonyl | None (unmodified) | Stable and active | Milder than traditional high-pressure systems nih.govresearchgate.net | nih.govresearchgate.net |

| Cationic Cobalt(II) | Bisphosphine | More active than neutral Co(I) catalysts | Milder conditions | nih.govlsu.edu |

| Cobalt Dilactate | Lactate | Not Available | Not Available |

Applications in Advanced Materials Science and Resource Recovery

Synthesis of Cobalt-Based Nanomaterials

Cobalt dilactate serves as a valuable precursor in the bottom-up synthesis of cobalt-based nanomaterials. The organic lactate (B86563) ligands act as a fuel source during thermal decomposition, facilitating the formation of well-defined nanostructures at lower temperatures compared to traditional methods that use inorganic salts.

The thermal decomposition of cobalt dilactate is a direct route to synthesizing cobalt oxide (Co₃O₄) nanoparticles. When heated in air, the cobalt lactate precursor undergoes decomposition and oxidation, yielding fine, high-purity Co₃O₄ powders. The characteristics of the resulting nanoparticles, such as crystallite size and surface area, are influenced by the calcination temperature and duration. For instance, controlled thermal treatment of a cobalt complex precursor can yield spinel-type Co₃O₄ nanoparticles with an average size of approximately 17.5 nm at temperatures as low as 175 °C. mdpi.comresearchgate.net

Furthermore, the morphology of the resulting nanomaterials can be tailored. While spherical nanoparticles are a common outcome, specific synthesis conditions can lead to the formation of other structures like nanodiscs. The synthesis of cobalt-based nanodiscs, often achieved through soft chemistry approaches, can be influenced by the choice of precursor and reaction conditions. nih.govrsc.org Using a precursor like cobalt dilactate can provide the necessary environment for anisotropic growth, leading to disc-like morphologies.

The lactate ion in cobalt dilactate can act as a chelating agent, which plays a crucial role in controlling the growth and morphology of metal oxide nanoparticles during synthesis. This chelate-stabilization effect helps to prevent uncontrolled agglomeration and can direct the formation of specific, complex nanostructures. Research has shown that lactate-stabilized cobalt oxide complexes can form nanoparticles smaller than 5 nm. researchgate.net The chelation influences the hydrolysis and condensation rates during the sol-gel or hydrothermal synthesis, thereby offering a pathway to control the final particle shape and size. This morphological control is critical as the catalytic, magnetic, and electronic properties of nanomaterials are highly dependent on their structure. researchgate.net

Hydrometallurgical Processes and Metal Leaching

Cobalt dilactate is intrinsically linked to green hydrometallurgical processes, particularly those employing bio-derived organic acids for the recovery of valuable metals from industrial waste and end-of-life products.

The selective recovery of cobalt from complex waste streams, such as cemented carbides (hard metals) or spent catalysts, is a significant challenge in recycling. Traditional methods often involve harsh chemicals. A more environmentally friendly approach utilizes organic acids, like lactic acid, to selectively leach cobalt. In these processes, the metallic cobalt is oxidized and dissolves into the aqueous solution, forming cobalt dilactate. researchgate.netchemrxiv.org This method allows for the separation of cobalt from other components, such as tungsten carbide in hard metals, which remains as a solid. Studies have demonstrated that various bio-derived organic acids, including lactic acid, can achieve almost quantitative and selective cobalt dissolution under mild, room-temperature conditions. scispace.comwhiterose.ac.uk

Lactic acid, which can be produced sustainably through the fermentation of biomass, is a prime example of a bio-derived leaching agent. researchgate.net Its application in hydrometallurgy for recovering cobalt from spent lithium-ion batteries (LIBs) is a prominent area of research. In this process, lactic acid acts as both a lixiviant and a reducing agent, facilitating the dissolution of cobalt from the cathode material (e.g., Lithium Cobalt Oxide). The cobalt from the cathode material is leached into the solution, forming cobalt dilactate. nih.govresearchgate.netacs.org Research has shown high leaching efficiencies for cobalt (up to 99%) using lactic acid, often in combination with a reducing agent like hydrogen peroxide or ascorbic acid. nih.govresearchgate.net

The table below summarizes the findings from various studies on cobalt leaching using lactic acid.

| Waste Material | Leaching Agent | Key Conditions | Cobalt Leaching Efficiency (%) | Reference |

|---|---|---|---|---|

| Spent LiCoO₂ | 0.5 mol/L Lactic Acid + 0.02 mol/L Ascorbic Acid | 90 °C, 360 min, S/L ratio 2 g/L | 98 | researchgate.net |

| Spent LIBs | 1.0 mol/L Lactic Acid + 6% H₂O₂ | 60 °C, 60 min, S/L ratio 10 g/L | 99 | nih.gov |

| Spent LiNi₁/₃Co₁/₃Mn₁/₃O₂ | 1.5 mol/L Lactic Acid + 0.5 vol% H₂O₂ | 70 °C, 20 min, S/L ratio 20 g/L | 98.9 | acs.org |

| Hard Metals (WC-Co) | 0.5 M Lactic Acid (aqueous) | Room Temperature | Almost Quantitative | researchgate.netscispace.com |

Bioinorganic Chemistry and Biochemical Pathways

Cobalt-Lactate Interactions in Biological Fluids

The speciation of cobalt—that is, the exact molecular form in which it exists—is critical to its biological activity and transport. mdpi.com In biological fluids, cobalt(II) ions released from compounds like cobalt dilactate can interact with a multitude of endogenous molecules.

High-resolution proton nuclear magnetic resonance (¹H NMR) spectroscopy has been used to study the interactions of cobalt(II) ions in human saliva. researchgate.net These studies reveal that Co(II) ions readily form complexes with various low-molecular-weight biomolecules present in salivary supernatants. researchgate.net Among the most significant complexing agents for Co(II) in saliva is lactate (B86563). researchgate.net Other biomolecules that interact with cobalt in this fluid include formate (B1220265) and the amino acid histidine. researchgate.net

In synovial fluid, the fluid that lubricates joints, cobalt ions can be released from the wear and corrosion of cobalt-containing metallic joint prostheses. nih.govresearchgate.net While direct studies on cobalt-lactate complexation in synovial fluid are less common, the presence of lactate and other potential ligands suggests similar interactions occur. The systemic distribution of cobalt from implants is well-documented, with elevated levels found in blood and urine, indicating its ability to form transportable complexes. researchgate.net The majority of cobalt in the blood is bound to proteins, particularly albumin. researchgate.net

The ability of different molecules to bind to cobalt(II) ions varies significantly. In human saliva, the relative efficacy of endogenous complexants can be ranked based on their spectral response to the addition of Co(II). In this context, lactate has been identified as one of the most powerful natural chelators for cobalt(II) ions. researchgate.net

Beyond endogenous molecules, various synthetic chelating agents are known to bind cobalt effectively. These include ethylenediaminetetraacetic acid (EDTA), 8-hydroxyquinolines, N-acetylcysteine (NAC), and British anti-Lewisite (BAL). nih.govresearchgate.net For instance, a chelator created by functionalizing hyaluronic acid with BAL has shown high efficacy in binding cobalt ions, aiming to treat metallosis from failing implants. nih.gov Another study demonstrated that a Cobalt(II)-2-Guanidinobenzimidazole complex had a significantly higher iron-chelating potential than the standard chelator EDTA, highlighting the strong binding capabilities of certain cobalt complexes. biomedgrid.com Flavonoids such as baicalein (B1667712) and 3-hydroxyflavone (B191502) have also been identified as effective cobalt chelators at physiological pH. researchgate.net The strong binding affinity of these agents underscores the reactive nature of the Co(II) ion and its propensity to form coordination complexes.

Enzyme Activation and Function in Cobalt Presence

Cobalt is an essential cofactor for a specific set of enzymes and can activate others, playing a crucial role in various metabolic pathways. numberanalytics.com

Cobalt's most well-known enzymatic role is as the central metal ion in Vitamin B12 coenzymes, such as adenosylcobalamin and methylcobalamin. nih.gov These coenzymes are indispensable for the function of enzymes like methylmalonyl-CoA mutase, which catalyzes a key isomerization step in the metabolism of fatty acids and amino acids, and methionine synthase, involved in methylation reactions essential for DNA synthesis. nih.govnumberanalytics.com

Beyond its role in cobalamin, the cobalt(II) ion can directly activate or enhance the activity of other enzymes. For example, the synthesis and activity of alkaline phosphatase in Bacillus licheniformis are significantly stimulated by the presence of cobalt ions in a low-phosphate medium. nih.gov Atomic spectral analysis of the purified enzyme showed a direct association of cobalt with the active protein. nih.gov Similarly, the hydrolytic activity of an alkaline proteinase from Pseudomonas aeruginosa was found to increase several-fold in the presence of Co(II) ions. tandfonline.com In some cases, cobalt is an indispensable factor for the maturation of an enzyme into its active form, as seen with the Co-type nitrile hydratase, where cobalt ions are required for the assembly of the functional enzyme. acs.org These cobalt-dependent or cobalt-activated enzymes are involved in diverse biological processes, from nutrient metabolism to the degradation of pollutants. numberanalytics.comnih.gov

Effects on Alkaline Phosphatase Synthesis and Activity

Cobalt, as a divalent cation provided by compounds such as cobalt dilactate, plays a significant role in modulating the synthesis and activity of alkaline phosphatase (ALP), a metalloenzyme crucial for various physiological processes. The interaction of cobalt ions with ALP is complex, exhibiting effects that range from activation and stimulation of synthesis to inhibition, depending on the biological context, the organism, and the specific conditions of the enzymatic environment.

Research into the effects of cobalt on ALP reveals that it can act as both a stimulant and a modulator of the enzyme's function. In certain systems, cobalt ions can replace the native zinc and magnesium ions in the active site of alkaline phosphatase. For instance, in calf intestine alkaline phosphatase, Zn²⁺ and Mg²⁺ can be directly substituted by Co²⁺ in solution. mdpi.com This substitution directly influences the enzyme's catalytic efficiency and structural stability.

The synthesis of alkaline phosphatase can be significantly enhanced in the presence of cobalt under specific conditions. In studies with Bacillus licheniformis, the addition of cobalt to a defined minimal salts medium resulted in a 35-fold increase in the production of assayable alkaline phosphatase compared to cultures grown without cobalt. aau.dklookchem.com This stimulation is dependent on a low phosphate (B84403) concentration and requires ongoing protein synthesis, indicating that cobalt's influence is at the level of enzyme production and not merely an activation of pre-existing enzymes. aau.dklookchem.com Atomic spectral analysis of the purified active enzyme from these cultures showed that approximately 3.65 gram-atoms of cobalt were associated with each mole of the enzyme. aau.dklookchem.com

Conversely, in other biological models, cobalt has been shown to inhibit the production of alkaline phosphatase. In studies using human osteoblast-like cell lines (SaOS-2 and MG-63), particulate cobalt was found to be toxic and inhibited the production of alkaline phosphatase. researchgate.netarizona.edu This suggests that the effect of cobalt on ALP synthesis is highly cell-type and concentration-dependent.

The activity of alkaline phosphatase is also directly modulated by cobalt ions. In rat osseous plate alkaline phosphatase, cobalt ions were found to modulate the enzyme in a manner similar to magnesium ions. At low concentrations (up to 1 microM), cobalt ions stimulated the enzyme. Furthermore, cobalt ions acted synergistically with magnesium and zinc ions to stimulate enzyme activity. In a different context, cobalt ions were shown to be an activator of rat kidney ALP and could significantly reverse the inhibition of the enzyme caused by vanadate.

However, the substitution of native metal cofactors with cobalt does not always lead to enhanced activity. While E. coli alkaline phosphatase exhibits maximal activity with zinc and magnesium, replacing these with other metals, including cobalt, can reduce its catalytic efficiency significantly. The structural basis for this is linked to differences in metal coordination and the strength of interaction with the product phosphate (Pᵢ). The enhanced binding of phosphate in the cobalt-substituted wild-type E. coli enzyme explains its decreased activity.

The following tables summarize the research findings on the effects of cobalt on alkaline phosphatase activity from various studies.

Table 1: Kinetic Effects of Cobalt Ions on Rat Osseous Plate Alkaline Phosphatase Activity

| Condition | Dissociation Constant (Kd) (µM) | Maximal Velocity (V) (U/mg) |

|---|---|---|

| Cobalt Ions alone | 6.0 | 977.5 |

| Cobalt in presence of Magnesium | 5.0 | 883.0 |

| Cobalt in presence of Zinc | 75.0 | 1102.0 |

Data sourced from a study on polidocanol-solubilized osseous plate alkaline phosphatase.

Table 2: Effect of Particulate Metals on Alkaline Phosphatase Activity in Human Osteoblast-like Cells

| Metal | Concentration (mg/ml) | Effect on ALP Activity |

|---|---|---|

| Cobalt | 0.01 - 1.0 | Inhibition |

| Chromium | 1.0 | Inhibition |

| Cobalt-Chromium Alloy | 1.0 | No significant effect |

Data from a study on human osteoblast-like cell lines (SaOS-2 and MG-63). researchgate.netarizona.edu

Table 3: Influence of Cobalt on Bacillus licheniformis Alkaline Phosphatase

| Condition | Observation | Fold Increase in Activity |

|---|---|---|

| Culture in defined medium with Cobalt | Increased enzyme synthesis | 35x (compared to no cobalt) |

| Assay of purified, chelated enzyme with Cobalt | Reactivation of enzyme | 2.5x |

Findings from a study on the synthesis and activation of alkaline phosphatase in Bacillus licheniformis. aau.dklookchem.com

Q & A

Q. How should researchers address limitations in longitudinal studies of cobalt dilactate’s bioaccumulation, given potential analytical interference from endogenous metals?

- Methodological Answer : Use isotope dilution mass spectrometry (ID-ICP-MS) with ⁵⁹Co spikes for precise quantification. Include tissue blanks and spike recovery controls. Apply ANOVA with repeated measures to track accumulation trends over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.